molecular formula C6H5ClN4 B559664 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-31-7

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B559664
CAS RN: 84955-31-7
M. Wt: 168.58 g/mol
InChI Key: VIVLSUIQHWGALQ-UHFFFAOYSA-N
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Description

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is an important heterocyclic compound . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core, making 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine a practical building block in the synthesis of many JAK inhibitors .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound has been involved in acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . It can also be obtained by iodine reaction of 4-chloro-7h-pyrrole[2,3-d]pyrimidine with NIS .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.58 . Its SMILES string is Nc1nc(Cl)c2cc[nH]c2n1 .

Scientific Research Applications

Application in Medicinal Chemistry:

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
  • Methods of Application: The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves intricate multi-step organic reactions, necessitating precise control of reaction conditions to ensure high yields and purity .
  • Results or Outcomes: The compound’s versatility and potential applications make it a subject of continued interest and exploration in both academic and industrial research settings .

Application in Synthesis of Kinase Inhibitors:

  • Scientific Field: Pharmaceutical Research .
  • Summary of the Application: It finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
  • Methods of Application: Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
  • Results or Outcomes: The compound’s unique structure not only alters its chemical properties but also opens avenues for diverse applications .

Application in Synthesis of Antitumor Drugs:

  • Scientific Field: Pharmaceutical Research .
  • Summary of the Application: This compound can be used for synthesizing antitumor drugs like ruxolitinib .
  • Methods of Application: The synthesis of these drugs involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
  • Results or Outcomes: The resulting drugs have shown potential in cancer therapy .

Application in Synthesis of Antiviral Agents:

  • Scientific Field: Virology .
  • Summary of the Application: Derivatives of this compound have shown potential as antiviral agents .
  • Methods of Application: The synthesis of these agents involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
  • Results or Outcomes: The resulting agents have shown potential in treating viral diseases .

Application in Synthesis of Antibacterial Drugs:

  • Scientific Field: Pharmaceutical Research .
  • Summary of the Application: This compound can be used for synthesizing antibacterial drugs like Tofacitinib .
  • Methods of Application: The synthesis of these drugs involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
  • Results or Outcomes: The resulting drugs have shown potential in treating bacterial infections .

Application in Synthesis of Antitrypanosoma Drugs:

  • Scientific Field: Parasitology .
  • Summary of the Application: Derivatives of this compound have shown potential as antitrypanosoma agents .
  • Methods of Application: The synthesis of these agents involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
  • Results or Outcomes: The resulting agents have shown potential in treating trypanosomiasis .

properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLSUIQHWGALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415906
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS RN

84955-31-7
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (5.00 g, 33.3 mmol), dimethylaniline (4.22 mL, 41.0 mmol) and benzyltriethylammonium chloride (15.2 g, 66.6 mmol) in acetonitrile (25 mL) at room temperature under argon was added POCl3 (18.6 mL, 200 mmol) dropwise for 30 min. The mixture was refluxed at 85° C. for 3 h and cooled to room temperature. The reaction was concentrated in vacuo to brown oil and to the oil was added an ice cold H2O (10 mL). The pH of the solution was adjusted to 5 by the addition of an aqueous NH4OH solution. Silica gel chromatography (CH2Cl2:MeOH=95:5) yielded 2.53 g (45%) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine as a light yellow solid. The product was then benzylated at N7 using standard techniques.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Sigma, 150 mg, 1.0 mmol) in phosphorus oxychloride (1.5 mL) was heated at about 110° C. for about 30 minutes. Phosphorus oxychloride was carefully removed under reduced pressure and the reaction mixture was quenched by slow addition of ice water (10 mL). The resulting mixture was neutralized with saturated aqueous sodium carbonate (about 5 mL) to pH 7. The crude product was extracted into dichloromethane (20 mL) and washed with water (15 mL). The organic layer was separated and the aqueous phase was further extracted with dichloromethane (3×30 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (0.036 g, 0.21 mmol) as a light yellow solid; LC/MS (Table 1, Method a) Rt 1.17 min; MS m/z: (M+H)+ 169.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
G Sivaiah, R Raveesha, SBB Prasad, KY Kumar… - Journal of Molecular …, 2023 - Elsevier
In the present investigation, we employed pyrrolo[2,3-d] pyrimidine, potassium amide, and liquid ammonia to synthesize pyrrolo[2,3-d]pyrimidin-2-amine derivatives (4a-n). …
Number of citations: 5 www.sciencedirect.com
Z Kilic-Kurt, F Bakar-Ates, B Karakas… - Anti-Cancer Agents in …, 2018 - ingentaconnect.com
Background: Pyrrolo[2,3-d]pyrimidines have been recently reported to have anticancer activities through inhibition of different targets such as, Epidermal Growth Factor Receptor (EGFR…
Number of citations: 14 www.ingentaconnect.com
A Gangjee, N Zaware, S Raghavan, J Yang… - Bioorganic & medicinal …, 2012 - Elsevier
With the goal of developing multitargeted receptor tyrosine kinase inhibitors that display potent inhibition against PDGFRβ and VEGFR-2 we designed and synthesized eleven N 4 -(3-…
Number of citations: 28 www.sciencedirect.com
Z Kilic-Kurt, F Bakar-Ates, Y Aka, O Kutuk - Bioorganic Chemistry, 2019 - Elsevier
In this work we described the synthesis and evaluation of cytotoxic and apoptotic activity of novel pyrrolopyrimidine derivatives against A549, PC3 and MCF-7 cells. Among the …
Number of citations: 17 www.sciencedirect.com
B Huang, X Liu, W Li, Z Chen, D Kang, P Zhan, X Liu - Arkivoc, 2016 - arkat-usa.org
The diarylpyrimidine-like derivative RDEA427 is a highly potent inhibitor against wild-type and a wide range of drug-resistant HIV-1 strains and has attracted much attention. However, …
Number of citations: 4 www.arkat-usa.org
S Asaftei, M Reichelt, H Reuter… - Helvetica Chimica …, 2009 - Wiley Online Library
The 7‐(2‐bromoethyl) derivatives, 2a and 2b, of 4‐chloro‐7H‐pyrrolo[2,3‐d]pyrimidine (1a) and 4‐chloro‐7H‐pyrrolo[2,3‐d]pyrimidin‐2‐amine (1b) were synthesized by nucleobase …
Number of citations: 2 onlinelibrary.wiley.com
S Asaftei, AM Lepadatu, M Ciobanu - Helvetica Chimica Acta, 2011 - Wiley Online Library
The present article deals with novel compounds comprising a redox‐active group as core and a nucleobase in the peripheries, linked covalently via a spacer. The new derivatives 1,1′,…
Number of citations: 10 onlinelibrary.wiley.com
AI Khalaf, JK Huggan, CJ Suckling… - Journal of Medicinal …, 2014 - ACS Publications
The treatment of Human African trypanosomiasis remains a major unmet health need in sub-Saharan Africa. Approaches involving new molecular targets are important; pteridine …
Number of citations: 53 pubs.acs.org
J Zhang, D Feng, J Cheng… - Journal of the American …, 2023 - ACS Publications
The binding affinity of G protein-coupled receptor (GPCR) ligands is customarily measured by radio-ligand competition experiments. As an alternative approach, 19 F nuclear magnetic …
Number of citations: 1 pubs.acs.org
A Singh, TY Chang, N Kaur, KC Hsu, Y Yen… - European Journal of …, 2021 - Elsevier
The study focuses on the prudent design and synthesis of anilide type class I HDAC inhibitors employing a functionalized pyrrolo[2,3-d]pyrimidine skeleton as the surface recognition …
Number of citations: 23 www.sciencedirect.com

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